2,3,4,5,6-Pentafluoroanisole
Overview
Description
2,3,4,5,6-Pentafluoroanisole, also known as this compound, is an organic compound with the molecular formula C7H3F5O. It is a colorless liquid with a distinct aromatic odor. This compound is characterized by the presence of five fluorine atoms attached to a benzene ring, along with a methoxy group (-OCH3) at the para position.
Preparation Methods
2,3,4,5,6-Pentafluoroanisole can be synthesized through several methods. One common synthetic route involves the nucleophilic aromatic substitution reaction of pentafluorobenzene with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs under reflux conditions, resulting in the substitution of a fluorine atom with a methoxy group .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity. For example, the use of pyridine-methanol as a solvent has been reported to produce high yields (up to 70%) of pentafluoroanisole .
Chemical Reactions Analysis
2,3,4,5,6-Pentafluoroanisole undergoes various chemical reactions, primarily influenced by the presence of the electron-withdrawing fluorine atoms. Some of the notable reactions include:
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Nucleophilic Substitution: : this compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxides, alcoholates, and amines replace one or more fluorine atoms. These reactions typically occur under basic conditions and result in the formation of substituted derivatives .
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Oxidation: : The methoxy group in pentafluoroanisole can be oxidized to form corresponding phenols or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the aromatic ring or the methoxy group. For instance, catalytic hydrogenation can reduce the aromatic ring to form cyclohexane derivatives.
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Metal Insertion: : this compound can undergo photochemical reactions with transition metals such as rhodium, leading to the formation of metallacycles and cyclic carbene complexes .
Scientific Research Applications
2,3,4,5,6-Pentafluoroanisole has a wide range of applications in scientific research, including:
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Chemistry: : It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
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Biology: : this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties
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Medicine: : Fluorinated compounds, including pentafluoroanisole derivatives, are explored for their potential use in pharmaceuticals. The presence of fluorine can improve the pharmacokinetic properties of drugs.
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Industry: : this compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of pentafluoroanisole is primarily determined by its ability to undergo nucleophilic aromatic substitution reactions. The electron-withdrawing fluorine atoms create a highly positive ring-carbon environment, facilitating the displacement of fluorine atoms by nucleophiles. This mechanism involves the formation of transition complexes and the subsequent release of fluoride anions .
Comparison with Similar Compounds
2,3,4,5,6-Pentafluoroanisole can be compared with other fluorinated anisoles and polyfluorobenzenes. Some similar compounds include:
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Tetrafluoroanisole: : This compound has four fluorine atoms and one methoxy group. It exhibits similar reactivity but with slightly different electronic properties due to the reduced number of fluorine atoms.
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Hexafluorobenzene: : With six fluorine atoms, this compound is highly stable and less reactive compared to pentafluoroanisole. It is often used as a reference compound in studies of fluorinated aromatics.
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Pentafluorophenol: : This compound has five fluorine atoms and a hydroxyl group. It is more acidic than pentafluoroanisole and is commonly used as a reagent in organic synthesis .
This compound stands out due to its unique combination of fluorine atoms and a methoxy group, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQUIRABLIQJRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059938 | |
Record name | Pentafluoromethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
389-40-2 | |
Record name | Pentafluoroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=389-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluoromethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000389402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentafluoroanisole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,2,3,4,5-pentafluoro-6-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentafluoromethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6-pentafluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAFLUOROMETHOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MCA96C92G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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